2-[(3-Aminobenzyl)(methyl)amino]ethanol
Overview
Description
2-[(3-Aminobenzyl)(methyl)amino]ethanol is a useful research compound. Its molecular formula is C10H16N2O and its molecular weight is 180.25 g/mol. The purity is usually 95%.
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Biological Activity
2-[(3-Aminobenzyl)(methyl)amino]ethanol, often encountered as its dihydrochloride salt, is a compound with significant biological activity attributed to its unique structural features, including amino and hydroxyl groups. These functional groups contribute to its reactivity and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C10H16N2O·2HCl
- Molecular Weight : Approximately 253.17 g/mol
- Solubility : Enhanced by the dihydrochloride form, improving its stability and usability in various applications.
The compound's structure allows for diverse chemical interactions, making it a candidate for drug development and other biological applications.
The biological activity of this compound is primarily mediated through its interactions with specific molecular targets, including enzymes and receptors. The presence of both amino and hydroxyl groups enhances its binding affinity, allowing it to modulate the activity of various biological pathways.
Anticancer Activity
Preliminary studies have indicated that this compound may possess anticancer properties. It has been evaluated against several cancer cell lines:
Cell Line | IC50 (µM) | Notes |
---|---|---|
HEPG2 | 1.18 ± 0.14 | Most potent among tested compounds |
MCF7 | 4.18 ± 0.05 | Comparison with positive control |
SW1116 | 2.71 ± 0.18 | Effective in inhibiting growth |
BGC823 | Variable | Further studies required |
These findings suggest that the compound may inhibit cancer cell proliferation effectively, warranting further investigation into its mechanisms and potential as a therapeutic agent.
Antimicrobial Properties
Research has also explored the antimicrobial potential of this compound. The compound's ability to interact with microbial enzymes makes it a candidate for developing new antimicrobial agents.
Study on Anticancer Activity
In a recent study, various derivatives of this compound were synthesized and tested for their anticancer effects. The results highlighted the compound's ability to inhibit specific cancer cell lines significantly better than established drugs like doxorubicin.
Mechanistic Insights
A study focusing on the interaction between the compound and human alkaline phosphatase (ALP) demonstrated that certain derivatives could inhibit ALP activity effectively, indicating potential roles in cancer treatment strategies where ALP is implicated.
Comparative Analysis with Similar Compounds
To understand the unique biological profile of this compound, it is essential to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-(Methyl(phenyl)amino)ethanol | C9H13NO | Contains a phenyl group instead of benzyl |
3-Aminobenzylamine | C7H10N2 | Simpler structure without ethanol group |
N,N-Dimethylaminopropylamine | C5H14N2 | Lacks hydroxyl groups |
This comparison illustrates how the unique combination of functional groups in this compound contributes to its distinct biological activity.
Properties
IUPAC Name |
2-[(3-aminophenyl)methyl-methylamino]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-12(5-6-13)8-9-3-2-4-10(11)7-9/h2-4,7,13H,5-6,8,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGYKFZLLFICWRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)CC1=CC(=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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